
1-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms. In your compound, the pyrazole ring is substituted with a 4-chlorophenyl group at the 1-position and a 3,4-dichlorophenyl group at the 5-position. The presence of these substituents likely imparts unique chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a pyrazole ring with a carboxylic acid group at the 3-position, a 4-chlorophenyl group at the 1-position, and a 3,4-dichlorophenyl group at the 5-position .Chemical Reactions Analysis
As a pyrazole derivative, this compound might be expected to undergo reactions typical of other pyrazoles, which can include nucleophilic substitution reactions, oxidation reactions, and reactions at the pyrazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxylic acid group would likely make the compound acidic and polar, while the chlorophenyl groups could contribute to its lipophilicity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of derivatives like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid has been detailed, emphasizing regiospecific reactions and the importance of crystallographic analysis for unambiguous structure determination. This underscores the compound's role in advancing synthetic chemistry techniques and the importance of structural analysis in confirming chemical identities (Kumarasinghe, Hruby, & Nichol, 2009).
Antimicrobial and Anticancer Activity
- Novel pyrazole derivatives have been synthesized from similar compounds, demonstrating significant antimicrobial and anticancer activities. This highlights the potential of such compounds in medicinal chemistry, particularly in developing new treatments for infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
Crystal Structure and Quantum Chemical Methods
- Studies on the crystal structure and Density Functional Theory (DFT) calculations of related compounds provide insights into their molecular geometry, vibrational frequencies, and electronic properties. This research contributes to a deeper understanding of the compound's chemical behavior and potential applications in materials science (Alaşalvar et al., 2014).
Synthesis Under Ultrasound Irradiation
- The use of ultrasound irradiation in synthesizing ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates demonstrates an efficient, time-saving method that could be applied to the synthesis of similar compounds. This technique is notable for its high regioselectivity and potential environmental benefits due to reduced reaction times and potentially lower energy consumption (Machado et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-5-(3,4-dichlorophenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2O2/c17-10-2-4-11(5-3-10)21-15(8-14(20-21)16(22)23)9-1-6-12(18)13(19)7-9/h1-8H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBCRHYFZAJASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC(=N2)C(=O)O)C3=CC(=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


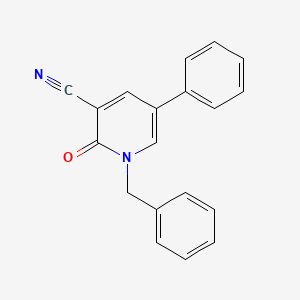
![2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide](/img/structure/B2627636.png)
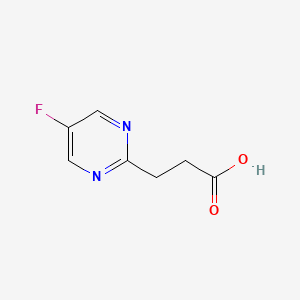
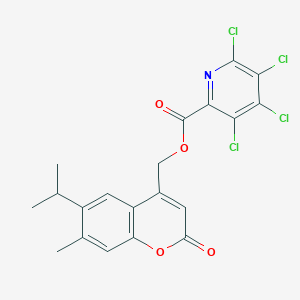
![1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2627641.png)
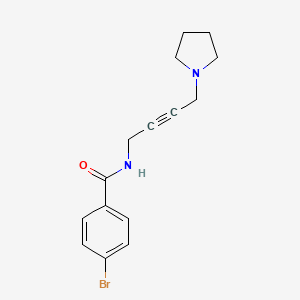
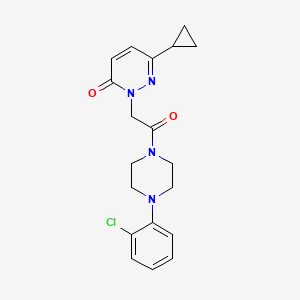
![8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2627648.png)


![2-(4-methoxyphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2H-tetrazole-5-carboxamide](/img/structure/B2627652.png)
![6-Cyclopropyl-2-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2627653.png)
